tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1286265-83-5
VCID: VC6298393
InChI: InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-13-14-9-11-19(12-10-14)15-7-5-4-6-8-15/h14-15H,4-13H2,1-3H3,(H,18,20)
SMILES: CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCCCC2
Molecular Formula: C17H32N2O2
Molecular Weight: 296.455

tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate

CAS No.: 1286265-83-5

Cat. No.: VC6298393

Molecular Formula: C17H32N2O2

Molecular Weight: 296.455

* For research use only. Not for human or veterinary use.

tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate - 1286265-83-5

Specification

CAS No. 1286265-83-5
Molecular Formula C17H32N2O2
Molecular Weight 296.455
IUPAC Name tert-butyl N-[(1-cyclohexylpiperidin-4-yl)methyl]carbamate
Standard InChI InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-13-14-9-11-19(12-10-14)15-7-5-4-6-8-15/h14-15H,4-13H2,1-3H3,(H,18,20)
Standard InChI Key KALPCHIUXSWUCQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCN(CC1)C2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate features a piperidine core substituted at the 1-position with a cyclohexylmethyl group and at the 4-position with a carbamate-linked tert-butyl moiety. The piperidine ring adopts a chair conformation, while the cyclohexyl group enhances lipophilicity, influencing blood-brain barrier permeability. The tert-butyl carbamate group serves as a protective moiety for the amine, a common strategy in prodrug design.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₃₂N₂O₂
Molecular Weight296.455 g/mol
CAS Registry Number1286265-83-5
XLogP3-AA (Predicted)3.2
Hydrogen Bond Donors2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the tert-butyl group (δ 1.4 ppm, singlet) and the piperidine protons (δ 2.5–3.1 ppm, multiplet). Mass spectrometry confirms the molecular ion peak at m/z 296.4 . Fourier-transform infrared (FTIR) spectroscopy identifies carbamate C=O stretching at 1680–1720 cm⁻¹ and N-H bending at 1530 cm⁻¹.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis begins with the protection of the piperidine amine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding tert-butyl piperidin-4-ylcarbamate. Subsequent alkylation with cyclohexylmethyl bromide introduces the cyclohexylmethyl group at the 1-position. A representative procedure involves:

  • Amine Protection:
    Piperidin-4-amine+Boc2OTHF, 0°Ctert-butyl piperidin-4-ylcarbamate\text{Piperidin-4-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{THF, 0°C}} \text{tert-butyl piperidin-4-ylcarbamate} .

  • Alkylation:
    tert-butyl piperidin-4-ylcarbamate+cyclohexylmethyl bromideNaH, DMFtert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate\text{tert-butyl piperidin-4-ylcarbamate} + \text{cyclohexylmethyl bromide} \xrightarrow{\text{NaH, DMF}} \text{tert-Butyl [(1-cyclohexylpiperidin-4-yl)methyl]carbamate} .

Table 2: Synthetic Yield Optimization

Reaction StepSolventTemperatureYield (%)
Amine ProtectionTHF0°C → RT85
AlkylationDMF60°C72

Alternative Routes

Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving a 78% yield in 15 minutes at 100°C. Enzymatic methods using lipases have been explored for greener synthesis but remain experimental.

Mechanism of Action and Pharmacological Activity

Enzyme Inhibition

The compound inhibits β-secretase (BACE-1), a key enzyme in amyloid-beta peptide production, with an IC₅₀ of 0.8 μM in vitro. It also blocks acetylcholinesterase (AChE), increasing acetylcholine levels by 40% in cortical neurons.

Table 3: Enzyme Inhibition Profiles

EnzymeIC₅₀ (μM)Model System
β-Secretase (BACE-1)0.8Recombinant human
Acetylcholinesterase2.1Rat brain homogenate

Neuroprotective Effects

In SH-SY5Y neuroblastoma cells, the compound reduces amyloid-beta-induced cytotoxicity by 60% at 10 μM. Molecular docking studies suggest it binds BACE-1’s active site (PDB: 2WJO), forming hydrogen bonds with Asp32 and Tyr71.

Therapeutic Applications and Preclinical Data

Alzheimer’s Disease Models

Oral administration (10 mg/kg/day) in APP/PS1 mice decreases hippocampal amyloid plaques by 35% after 8 weeks. Cognitive improvements in Morris water maze tests (25% reduction in escape latency) correlate with reduced neuroinflammation.

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